7-Dehydrodesmosterol (7-DHD, CAS 1715-86-2) is a highly reactive, conjugated diene sterol that serves as a critical intermediate in the Bloch pathway of cholesterol biosynthesis [1]. Structurally, it acts as a unique dual-substrate node: it is reduced by 7-dehydrocholesterol reductase (DHCR7) to form desmosterol, and by 24-dehydrocholesterol reductase (DHCR24) to form 7-dehydrocholesterol (7-DHC) [2]. In procurement and industrial research, 7-DHD is primarily sourced as a high-purity analytical standard for LC-MS/MS sterol profiling, an enzymatic substrate for evaluating reductase kinetics, and a highly oxidizable precursor for synthesizing specific oxysterol biomarkers associated with Smith-Lemli-Opitz syndrome (SLOS) and ferroptosis[1].
Generic substitution of 7-Dehydrodesmosterol with closely related sterols like 7-dehydrocholesterol (7-DHC) or desmosterol fundamentally compromises dual-pathway enzymatic assays and lipid peroxidation models [1]. 7-DHC lacks the C24-C25 double bond, rendering it incapable of serving as a substrate for DHCR24, thereby preventing its use in evaluating Bloch-to-Kandutsch-Russell pathway crossover flux [2]. Conversely, desmosterol lacks the conjugated C7-C8 diene, making its free radical peroxidation propagation rate approximately 200 times lower than that of 7-DHD[1]. Substituting 7-DHD with these alternatives eliminates the ability to accurately model the specific oxidative stress, ferroptosis mechanisms, and oxysterol accumulation profiles required for evaluating DHCR7-deficient states or off-target drug toxicities.
7-Dehydrodesmosterol (7-DHD), alongside its Kandutsch-Russell analog 7-DHC, is classified among the most oxidizable lipids known. It possesses a propagation rate constant for free radical peroxidation that is approximately 200 times greater than that of cholesterol and 10 to 12 times greater than arachidonic acid, driven by its conjugated C7-C8 diene [1].
| Evidence Dimension | Free radical peroxidation propagation rate constant |
| Target Compound Data | 7-DHD / 7-DHC exhibit extreme oxidizability (rate constant ~2160 M-1s-1). |
| Comparator Or Baseline | Cholesterol (rate constant ~11 M-1s-1) and Arachidonic acid (~200 M-1s-1). |
| Quantified Difference | ~200-fold higher reactivity than cholesterol; ~10-fold higher than arachidonic acid. |
| Conditions | Spontaneous free radical peroxidation / membrane phospholipid-derived peroxyl radical reactions. |
Procuring 7-DHD is mandatory for synthesizing specific, highly reactive oxysterol biomarkers used in studying SLOS pathology and ferroptosis, which cannot be generated from standard cholesterol.
In models of DHCR7 deficiency (such as SLOS), the blockade of the terminal cholesterol biosynthesis step causes a massive accumulation of 7-DHD and 7-DHC. LC-MS/MS analyses of newborn SLOS mouse models demonstrate that combined 7-DHD and 8-DHD levels reach 328 ng/mg in brain tissue, compared to only 144 ng/mg in wild-type baselines, while downstream desmosterol is severely depleted [1].
| Evidence Dimension | Tissue concentration in DHCR7-deficient (SLOS) vs wild-type models |
| Target Compound Data | 7-DHD (combined with 8-DHD) accumulates to 328 ng/mg in SLOS mouse brain tissue. |
| Comparator Or Baseline | Wild-type baseline is 144 ng/mg. |
| Quantified Difference | >2.2-fold accumulation of 7-DHD/8-DHD in SLOS brain tissue compared to wild-type. |
| Conditions | LC-MS/MS analysis of newborn Dhcr7Δ3-5/T93M mouse brain tissue. |
High-purity 7-DHD standards are essential for calibrating LC-MS/MS assays to accurately diagnose SLOS and quantify the efficacy of DHCR7-inhibiting or restoring drugs.
7-Dehydrodesmosterol is uniquely positioned as a substrate for both DHCR7 (yielding desmosterol) and DHCR24 (yielding 7-dehydrocholesterol). In contrast, 7-DHC is only a substrate for DHCR7 (yielding cholesterol) [1]. Off-target drug screening (e.g., with aripiprazole or trazodone) relies on measuring the differential flux of 7-DHD to evaluate specific DHCR7 vs DHCR24 inhibition profiles.
| Evidence Dimension | Substrate compatibility for terminal cholesterol biosynthesis enzymes |
| Target Compound Data | 7-DHD acts as a substrate for both DHCR7 and DHCR24. |
| Comparator Or Baseline | 7-DHC acts as a substrate only for DHCR7. |
| Quantified Difference | 7-DHD enables 2-pathway flux analysis (Bloch and Kandutsch-Russell crossover), whereas 7-DHC is limited to 1. |
| Conditions | In vitro enzymatic assays and LC-MS/MS sterol profiling. |
Procuring 7-DHD allows researchers to simultaneously assay the activity and drug-induced inhibition of both DHCR7 and DHCR24, a capability impossible with 7-DHC alone.
7-DHD is used as a critical analytical standard to quantify the accumulation of Bloch pathway intermediates in Smith-Lemli-Opitz syndrome (SLOS) and desmosterolosis, enabling precise diagnostic calibration that cannot be achieved with generic cholesterol standards [1].
Employed in high-throughput screening to evaluate the off-target effects of pharmaceuticals (e.g., antipsychotics like aripiprazole) on late-stage cholesterol biosynthesis, utilizing 7-DHD's unique status as a dual-substrate for both DHCR7 and DHCR24 [1].
Utilized as a highly oxidizable precursor to generate specific 7-DHD-derived oxysterols for studying lipid peroxidation, viral oxidative stress, and ferroptotic cell death pathways, leveraging its ~200-fold higher reactivity compared to standard cholesterol [2].